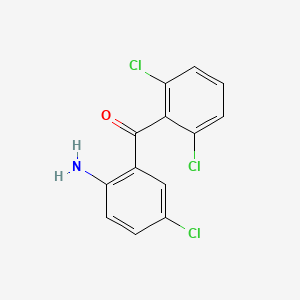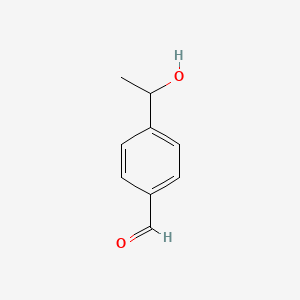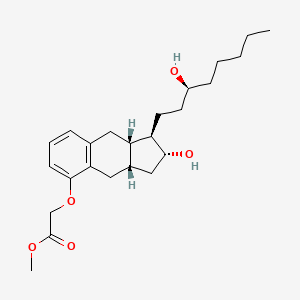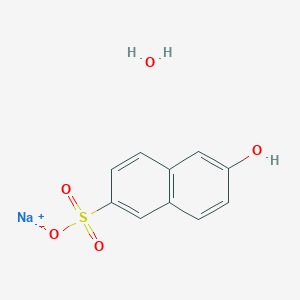
(2-Amino-5-chlorophenyl)(2,6-dichlorophenyl)methanone
Vue d'ensemble
Description
(2-Amino-5-chlorophenyl)(2,6-dichlorophenyl)methanone: is a chemical compound with the molecular formula C13H9Cl2NO and a molecular weight of 266.123 2-Amino-2',5-dichlorobenzophenone . It is characterized by the presence of an amino group (-NH2) and two chlorine atoms on the benzene rings, making it a derivative of benzophenone.
Synthetic Routes and Reaction Conditions:
Benzoin Condensation: One common synthetic route involves the benzoin condensation of 2-amino-5-chlorophenylmethanone with 2,6-dichlorophenylmethanone in the presence of a strong base such as sodium hydroxide (NaOH) and a catalyst like thiamine.
Friedel-Crafts Acylation: Another method is the Friedel-Crafts acylation of 2-amino-5-chlorophenol with 2,6-dichlorobenzoyl chloride in the presence of an aluminum chloride (AlCl3) catalyst.
Industrial Production Methods: The industrial production of this compound typically involves large-scale reactions under controlled conditions to ensure purity and yield. The choice of synthetic route depends on factors such as cost, availability of starting materials, and desired scale of production.
Analyse Des Réactions Chimiques
(2-Amino-5-chlorophenyl)(2,6-dichlorophenyl)methanone: undergoes various types of chemical reactions:
Oxidation: The amino group can be oxidized to form a nitro group, resulting in 2-amino-5-chloro-2',6-dichlorobenzophenone .
Reduction: The compound can be reduced to form 2-amino-5-chloro-2',6-dichlorobenzyl alcohol .
Substitution: Chlorine atoms on the benzene rings can undergo nucleophilic substitution reactions with various nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) in an acidic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in ether.
Substitution: Sodium hydroxide (NaOH) in aqueous solution.
Major Products Formed:
Nitro Derivatives: Resulting from the oxidation of the amino group.
Alcohol Derivatives: Resulting from the reduction of the carbonyl group.
Substituted Derivatives: Resulting from nucleophilic substitution reactions.
Applications De Recherche Scientifique
(2-Amino-5-chlorophenyl)(2,6-dichlorophenyl)methanone: has various scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic compounds.
Biology: The compound has been studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Research is ongoing to explore its potential use in drug development, particularly in the treatment of infections and oxidative stress-related diseases.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism by which (2-Amino-5-chlorophenyl)(2,6-dichlorophenyl)methanone exerts its effects involves its interaction with molecular targets and pathways:
Molecular Targets: The compound interacts with various enzymes and receptors in biological systems.
Pathways Involved: It may inhibit or activate specific biochemical pathways, leading to its biological effects.
Comparaison Avec Des Composés Similaires
(2-Amino-5-chlorophenyl)(2,6-dichlorophenyl)methanone: is compared with other similar compounds to highlight its uniqueness:
2-Amino-5-chlorophenyl(2-fluorophenyl)methanone: Similar structure but with a fluorine atom instead of a chlorine atom.
2-Amino-5-chlorophenyl(2-chlorophenyl)methanone: Similar structure but with only one chlorine atom on the benzene ring.
These compounds differ in their chemical properties and biological activities, making This compound unique in its applications.
Propriétés
IUPAC Name |
(2-amino-5-chlorophenyl)-(2,6-dichlorophenyl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8Cl3NO/c14-7-4-5-11(17)8(6-7)13(18)12-9(15)2-1-3-10(12)16/h1-6H,17H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OZDRKFISNHPIOI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)C(=O)C2=C(C=CC(=C2)Cl)N)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8Cl3NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![6-Nitro-[1,2,4]triazolo[1,5-A]pyrimidine](/img/structure/B3331312.png)



![tert-Butyl 4-[(cyclopentylmethyl)amino]piperidine-1-carboxylate](/img/structure/B3331348.png)





![3-(6-(Morpholinomethyl)-1H-benzo[d]imidazol-2-yl)-1H-pyrazol-4-amine](/img/structure/B3331391.png)

